molecular formula C16H14N2O2 B2900658 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 70381-49-6

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2900658
CAS RN: 70381-49-6
M. Wt: 266.3
InChI Key: KPDRHTBABOHAAC-UHFFFAOYSA-N
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Description

“3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For instance, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .

Mechanism of Action

The mechanism of action of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of various kinases involved in cell signaling pathways, including MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has demonstrated various biochemical and physiological effects in preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and motor coordination.

Advantages and Limitations for Lab Experiments

One advantage of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is its synthetic nature, which allows for easy production and purification. Additionally, this compound has demonstrated promising results in preclinical studies for the treatment of various diseases. However, one limitation of this compound is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

Future research on 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one could focus on improving its bioavailability and pharmacokinetic properties to enhance its effectiveness in vivo. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, studies could explore the potential combination of this compound with other therapeutic agents to enhance its effectiveness in treating various diseases.

Synthesis Methods

The synthesis of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves a multi-step reaction process, including the condensation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In preclinical studies, this compound has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-13(10-12-6-3-2-4-7-12)16(20)18-9-5-8-14(19)15(18)17-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRHTBABOHAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70381-49-6
Record name 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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